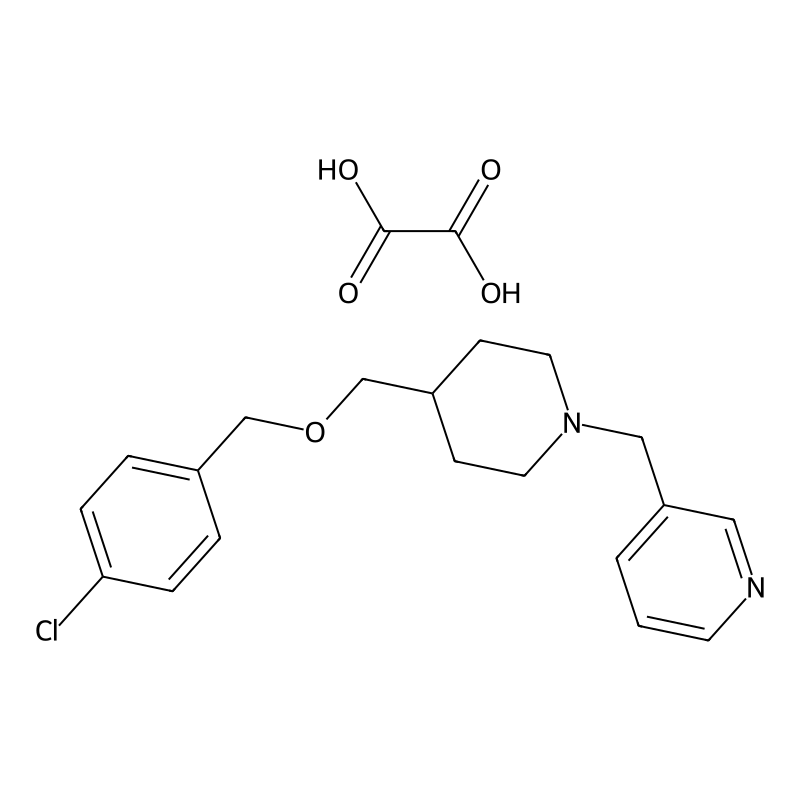

3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Drug Designing in Pharmaceutical Industry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .

Antimalarial Activity

Some synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, the parasite responsible for malaria . These compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Three promising alcohol analogues were identified: [1- (4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, [1- (3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol and [1- (4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol .

Synthesis of Biologically Active Compounds

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Functionalization of Piperidines

In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis and functionalization were published . Functionalization of piperidines can lead to the creation of new compounds with potential pharmacological applications .

3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a complex organic compound characterized by its piperidine and pyridine moieties, along with an oxalate salt formation. The compound features a 4-chlorobenzyl group linked through an ether bond to a piperidine ring, which is further substituted with a pyridine moiety. This structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system.

- Nucleophilic substitutions: The presence of the piperidine nitrogen allows for nucleophilic attack on electrophiles, facilitating the formation of new carbon-nitrogen bonds.

- Oxidation reactions: The aromatic rings may undergo oxidation under certain conditions, leading to hydroxylated derivatives.

- Salt formation: As an oxalate salt, it can interact with bases to form different salt forms, which may influence its solubility and bioavailability.

Research indicates that compounds similar to 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate exhibit significant biological activities:

- Histamine H3 receptor antagonism: Compounds within this structural class have shown promise as histamine H3 receptor antagonists, which are relevant in treating disorders such as sleep disorders and cognitive dysfunctions .

- Analgesic properties: Some derivatives have demonstrated antinociceptive effects, making them potential candidates for pain management therapies .

- Neuroprotective effects: The interaction with sigma receptors suggests a role in neuroprotection and modulation of neurotransmitter systems.

The synthesis of 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate typically involves:

- Formation of the piperidine derivative: This can be achieved through alkylation of piperidine with appropriate alkyl halides or through coupling reactions involving phenolic compounds.

- Pyridine substitution: The introduction of the pyridine moiety can be accomplished via electrophilic aromatic substitution or nucleophilic substitution techniques.

- Oxalate salt formation: The final step involves reacting the free base form of the compound with oxalic acid to yield the oxalate salt, enhancing its solubility and stability.

The applications of 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate include:

- Pharmaceutical development: As a potential drug candidate for treating neurological disorders due to its receptor activity.

- Research tools: It may serve as a probe in studies investigating histamine receptors and related pathways.

- Chemical intermediates: Useful in synthesizing other biologically active compounds.

Interaction studies have shown that this compound can effectively modulate histamine and sigma receptors, influencing various physiological responses. Studies indicate that:

- The piperidine nitrogen forms critical interactions within receptor binding sites, enhancing affinity and selectivity for specific receptors .

- Its unique structure allows for diverse interaction profiles compared to other compounds lacking similar functional groups.

Similar Compounds

Several compounds share structural similarities with 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate. A comparison highlights their unique features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-N-(pyridin-2-yl)-piperidin-1-carboxamide | Piperidine ring with a carboxamide group | Potential analgesic effects |

| N-(4-chlorobenzyl)-piperidin-1-amine | Simple piperidine derivative | Histamine receptor modulation |

| 1-(4-chlorophenyl)-piperidin-4-ol | Hydroxylated piperidine | Antidepressant-like activity |

These compounds illustrate variations in functional groups and biological activities, emphasizing the unique positioning of 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate within this class.